molecular formula C16H14N4O B7522949 N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide

N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide

Cat. No.: B7522949
M. Wt: 278.31 g/mol
InChI Key: UYIOBKXDVWDLJT-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide is a heterocyclic compound that features a pyrazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both pyrazole and pyridine moieties in its structure contributes to its diverse biological activities and makes it a valuable scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyridine carboxamide group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a benzyl-substituted hydrazine and a suitable diketone can lead to the formation of the pyrazole ring. Subsequent reactions with pyridine-4-carboxylic acid or its derivatives yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes, efficient purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., elevated temperature, presence of a catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpyrazol-4-yl)pyridine-3-carboxamide
  • N-(1-benzylpyrazol-4-yl)pyridine-2-carboxamide
  • N-(1-benzylpyrazol-4-yl)pyridine-4-sulfonamide

Uniqueness

N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the carboxamide group at the 4-position of the pyridine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(14-6-8-17-9-7-14)19-15-10-18-20(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOBKXDVWDLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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